molecular formula C16H18FNO4 B2741298 2-(2-fluorophenoxy)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)acetamide CAS No. 1421452-18-7

2-(2-fluorophenoxy)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)acetamide

Cat. No.: B2741298
CAS No.: 1421452-18-7
M. Wt: 307.321
InChI Key: SQDJSKJJKOPKLU-UHFFFAOYSA-N
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Description

2-(2-fluorophenoxy)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)acetamide is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-fluorophenoxy)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)acetamide typically involves the following steps:

    Formation of the Fluorophenoxy Intermediate: The initial step involves the reaction of 2-fluorophenol with an appropriate acylating agent to form the 2-fluorophenoxy intermediate.

    Coupling with Furan-3-ylmethylamine: The intermediate is then coupled with furan-3-ylmethylamine under suitable conditions, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

    Introduction of the Methoxyethyl Group:

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-3-carboxylic acid derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NaOH, NH3) are employed under various conditions.

Major Products:

    Oxidation: Furan-3-carboxylic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

2-(2-fluorophenoxy)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the synthesis of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(2-fluorophenoxy)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)acetamide depends on its specific application:

    Biological Activity: The compound may interact with specific enzymes or receptors, inhibiting or activating their function. For example, it could bind to a protein’s active site, altering its activity and leading to a therapeutic effect.

    Chemical Reactions: In organic synthesis, the compound’s functional groups participate in various reactions, facilitating the formation of new bonds and structures.

Comparison with Similar Compounds

  • 2-(2-chlorophenoxy)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)acetamide
  • 2-(2-bromophenoxy)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)acetamide
  • 2-(2-iodophenoxy)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)acetamide

Comparison:

  • Uniqueness: The presence of the fluorine atom in 2-(2-fluorophenoxy)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)acetamide imparts unique electronic properties, potentially enhancing its reactivity and biological activity compared to its chloro, bromo, and iodo analogs.
  • Reactivity: Fluorine’s high electronegativity can influence the compound’s reactivity, making it more selective in certain reactions.
  • Biological Activity: The fluorinated compound may exhibit different pharmacokinetic and pharmacodynamic profiles, potentially leading to improved efficacy and reduced side effects in medicinal applications.

Properties

IUPAC Name

2-(2-fluorophenoxy)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FNO4/c1-20-9-7-18(10-13-6-8-21-11-13)16(19)12-22-15-5-3-2-4-14(15)17/h2-6,8,11H,7,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQDJSKJJKOPKLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CC1=COC=C1)C(=O)COC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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